molecular formula C19H38O2 B7769046 Nonadecanoic Acid CAS No. 68002-88-0

Nonadecanoic Acid

Cat. No.: B7769046
CAS No.: 68002-88-0
M. Wt: 298.5 g/mol
InChI Key: ISYWECDDZWTKFF-UHFFFAOYSA-N
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Description

Nonadecanoic acid is a C19 straight-chain fatty acid of plant or bacterial origin. An intermediate in the biodegradation of n-icosane, it has been shown to inhibit cancer growth. It has a role as a fungal metabolite. It is a straight-chain saturated fatty acid and a long-chain fatty acid. It is a conjugate acid of a nonadecanoate.
This compound has been reported in Solanum tuberosum, Streptomyces, and other organisms with data available.

Properties

IUPAC Name

nonadecanoic acid
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InChI

InChI=1S/C19H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-18H2,1H3,(H,20,21)
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InChI Key

ISYWECDDZWTKFF-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)O
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Molecular Formula

C19H38O2
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DSSTOX Substance ID

DTXSID3060954
Record name Nonadecanoic acid
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Molecular Weight

298.5 g/mol
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Physical Description

White flakes; [Sigma-Aldrich MSDS], Solid
Record name Nonadecanoic acid
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Boiling Point

300.00 °C. @ 760.00 mm Hg
Record name Nonadecanoic acid
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CAS No.

646-30-0, 68002-88-0
Record name Nonadecanoic acid
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Melting Point

69.4 °C
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Nonadecanoic Acid: an Academic Research Overview

Contextualizing Odd-Chain Saturated Fatty Acids (OCSFA) within Lipid Biochemistry

In the landscape of lipid biochemistry, fatty acids are fundamental as energy sources and as structural components of cell membranes. solubilityofthings.comontosight.ai They are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated. wikipedia.org Most naturally occurring fatty acids possess an unbranched chain with an even number of carbon atoms. wikipedia.orgbyjus.com However, a less common group, the odd-chain saturated fatty acids (OCSFAs), contains an odd number of carbon atoms. wikipedia.orgbyjus.com Nonadecanoic acid (C19:0), a 19-carbon saturated fatty acid, is a member of this group. ebi.ac.ukwikipedia.org

While even-chain fatty acids are metabolized to acetyl-CoA, OCSFAs are catabolized to produce propionyl-CoA, which can then be converted to succinyl-CoA and enter the citric acid cycle. libretexts.orgnih.gov This metabolic distinction underscores the unique biochemical roles of OCSFAs. nih.gov They are found in various natural sources, though typically in lower concentrations than their even-chain counterparts. wikipedia.orgebi.ac.uk

Historical Perspectives and Early Characterization in Biological Systems

Historically, OCSFAs like pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) were considered of minor physiological importance and were often used as internal standards in analytical chemistry due to their presumed low and stable concentrations in human tissues. mdpi.com Early research identified this compound in sources such as animal fats and some vegetable oils, albeit in small quantities. wikipedia.orgatamanchemicals.com It was also identified as a defensive substance secreted by certain insects, like the termite Rhinotermes marginalis. ebi.ac.ukwikipedia.org

Current Research Landscape and Academic Significance

The academic significance of this compound and other OCSFAs has grown considerably. They are no longer viewed merely as metabolic curiosities. Research has demonstrated an inverse association between the concentration of OCSFAs in human plasma and the risk of type 2 diabetes and cardiovascular disease. nih.gov this compound itself has been shown to inhibit the proliferation of certain cancer cells in laboratory studies. ebi.ac.ukatamanchemicals.comncats.io Its presence in various organisms, from bacteria and fungi to plants and animals, points to diverse and conserved biological roles. ebi.ac.uknih.govhmdb.ca Current research continues to explore its potential applications in various fields, including medicine and industrial chemistry. solubilityofthings.comchemimpex.com

Occurrence and Bioproduction of Nonadecanoic Acid

Natural Distribution in Biological Sources

Nonadecanoic acid, also known as nonadecylic acid, has been identified in a diverse array of organisms, highlighting its widespread, albeit often minor, presence in the biosphere. wikipedia.orghmdb.ca Its distribution spans from mammalian tissues to the defensive secretions of insects.

Mammalian Systems

In mammals, this compound is present in various tissues and fluids. It has been detected in ox fats and is a known component of lipids in ruminant fat and milk. ncats.iocymitquimica.comwikipedia.orgselleckchem.com Studies have also identified its presence in human tissues, and it is considered a mammalian metabolite. lipidmaps.orgatamanchemicals.com The presence of odd-chain fatty acids like this compound in mammals can be influenced by diet and the metabolic activity of gut microbiota. scielo.org.mx

Table 1: Occurrence of this compound in Mammalian Systems

Mammalian Source Finding
Ox Fats Detected as a component of fat. ncats.iocymitquimica.comselleckchem.com
Ruminant Fat & Milk Occurs as a trace component. wikipedia.orgatamanchemicals.com
Human Tissues Identified as part of the human lipidome. lipidmaps.org

Plant Systems

This compound is found in the plant kingdom, typically in vegetable oils and plant waxes. ncats.iocymitquimica.comcaymanchem.comchemicalbook.com While often present in small quantities, its detection in various plant species underscores its role in plant biology. solubilityofthings.com For instance, it has been reported in the seed oils of apples (Malus pumila) and has been used as an analytical standard for quantifying compounds in Notopterygium forbesii Boiss. lipidmaps.orgchemicalbook.com It has also been identified in Solanum tuberosum (potato). nih.gov

Table 2: Examples of this compound in Plant Systems

Plant Source Specific Finding
Vegetable Oils General component. ncats.iocymitquimica.comcaymanchem.comchemicalbook.com
Apple (Malus pumila) Found in seed oils. lipidmaps.org
Notopterygium forbesii Used as a reference standard for analysis. chemicalbook.com
Potato (Solanum tuberosum) Reported as a constituent. nih.gov
Xanthium sibiricum Identified in the roots. thegoodscentscompany.com

Microbial Systems

The presence of this compound in microbial systems suggests its origin, in part, from bacterial and fungal metabolism. ncats.iochemicalbook.comnih.govebi.ac.ukebi.ac.uk It has been identified in various bacteria, including Streptomyces species and Staphylococcus. selleckchem.comnih.gov Fungi are also a source of this fatty acid; for example, it is a metabolite in the fungus Ganoderma lucidum (Reishi mushroom) and has been detected in Trichoderma sp. as a biodegradation product of n-eicosane (B1172931). ebi.ac.ukscialert.netebi.ac.uknih.gov

Table 3: this compound in Microbial Systems

Microbial Source Specific Finding
Streptomyces scabiei Produces this compound. researchgate.net
Staphylococcus Identified as a component. selleckchem.com
Ganoderma lucidum Found in spores. ebi.ac.uknih.gov
Trichoderma sp. Intermediate in n-eicosane biodegradation. scialert.net

Marine Organisms

This compound has been isolated from various marine organisms. This includes marine sponges and other invertebrates. researchgate.net Its presence in the marine food web is likely influenced by the production from marine microorganisms and algae.

Insect Secretions and Pheromones

In the insect world, this compound plays a significant role in chemical communication and defense. ncats.iochemicalbook.comatamanchemicals.comcymitquimica.comlabproservices.com It is a major component of the defensive secretions of the termite Rhinotermes marginalis. wikipedia.orghmdb.caebi.ac.ukmedchemexpress.com Furthermore, it functions as a pheromone for certain insects, influencing their behavior. ncats.iochemicalbook.comatamanchemicals.comcymitquimica.comlabproservices.com Research has also pointed to its involvement in the biosynthesis of sex pheromones in species like the winter moth (Operophtera brumata). nih.gov

Table 4: Role of this compound in Insects

Insect Species Function
Rhinotermes marginalis (Termite) Major constituent of defensive secretion. wikipedia.orghmdb.caebi.ac.ukmedchemexpress.com
Various Insects Used as a pheromone. ncats.iochemicalbook.comatamanchemicals.comcymitquimica.comlabproservices.com

Biosynthetic Pathways and Metabolic Origins

The biosynthesis of odd-chain fatty acids like this compound differs from that of the more common even-chain fatty acids. While even-chain fatty acids are synthesized from the two-carbon precursor acetyl-CoA, the synthesis of odd-chain fatty acids begins with a different primer. wikipedia.org

The primary precursor for the de novo synthesis of odd-chain fatty acids is propionyl-CoA, a three-carbon molecule. wikipedia.orgfrontiersin.org This propionyl-CoA can be derived from several metabolic pathways, including the catabolism of certain amino acids (isoleucine and valine), the oxidation of other odd-chain fatty acids, or through the methylmalonyl-CoA pathway. frontiersin.org In ruminant animals, propionic acid produced by microbial fermentation in the rumen is a significant source of propionyl-CoA for odd-chain fatty acid synthesis. scielo.org.mx

Once propionyl-CoA is available, it serves as the starting block for the fatty acid synthase (FAS) complex. The subsequent elongation of the fatty acid chain occurs through the addition of two-carbon units from malonyl-CoA, in a process similar to even-chain fatty acid synthesis. frontiersin.org The initial condensation of propionyl-CoA with malonyl-CoA results in a five-carbon intermediate, which then undergoes cycles of elongation to produce longer odd-chain fatty acids, including this compound. frontiersin.org

In some cases, this compound can also be formed through the degradation of longer-chain hydrocarbons. For example, the fungus Trichoderma sp. S019 can biodegrade n-eicosane (a 20-carbon alkane) to produce this compound as an intermediate. scialert.net Furthermore, the oxidation of odd-chain fatty acids through beta-oxidation produces propionyl-CoA, which can then enter other metabolic pathways. libretexts.org

Table 5: Compounds Mentioned in this Article

Compound Name
This compound
Acetyl-CoA
Malonyl-CoA
Propionyl-CoA
n-eicosane
Heptadecanoic acid
Octadecanoic acid
Hexadecanoic acid
cis-10-nonadecenoic acid
cis-9-octadecenoic acid
cis-10-heptadecenoic acid
cis-9-hexadecenoic acid
Z11,Z14,Z17,19-nonadecanoic acid
α-linolenic acid
Z11,Z14,Z17-eicosatrienoic acid
Z11,Z14,Z17,19-eicosatetraenoic acid
Myristic acid
Linoleic acid
Heptadecenoic acid
Eicosadienoic acid
Palmitic acid
Oleic acid
n-octadecane
Stearic acid
D-methylmalonyl-CoA
L-methylmalonyl-CoA
Succinyl-CoA
Acetoacetyl-CoA
DHAP
Carnitine
FADH2
NADH
(18R)-18-hydroxythis compound
2-hydroxythis compound
methyl nonadecanoate
N-nonadecanoylsphinganine-1-phosphocholine
nonadecanoyl-CoA
18-methylthis compound
1-nonadecanoyl-sn-glycero-3-phosphocholine
cholesteryl nonadecanoate
O-nonadecanoylcarnitine
N-nonadecanoylsphingosine-1-phosphocholine
19-hydroxythis compound
Nonadecylic acid
Margaric acid
Tricosanoic acid
Pentadecanoic acid
Phytanic acid
Isobutyric acid
Isovaleric acid
2-methylbutyric acid
Acetate (B1210297)
β-hydroxybutyrate
Oxaloacetate
Threonine
α-ketobutyrate
Heptadecenoic acid
Pentadecanoic acid
Linoleic acid

Propionyl-CoA as a Precursor in Odd-Chain Fatty Acid Synthesis

The biosynthesis of odd-chain fatty acids, including this compound, is initiated by a different starting molecule than the more common even-chain fatty acids. wikipedia.org While even-chain fatty acids are built from two-carbon acetyl-CoA units, the synthesis of odd-chain fatty acids uses propionyl-CoA, a three-carbon molecule, as the primer. wikipedia.orgfrontiersin.org

The process begins with the condensation of propionyl-CoA and malonyl-CoA, which forms a five-carbon intermediate called 3-oxovaleryl-ACP. frontiersin.org This molecule serves as the launching point for the synthesis of odd-chain fatty acids. frontiersin.org The fatty acid chain is then extended in subsequent cycles, with each cycle adding a two-carbon unit derived from malonyl-CoA. frontiersin.orgyoutube.com This elongation process involves a series of four recurring reactions: condensation, reduction, dehydration, and a second reduction, which mirrors the reverse of beta-oxidation. youtube.complos.org

The availability of propionyl-CoA is a critical factor in this pathway. researchgate.net This precursor is primarily generated from the metabolic breakdown of certain amino acids, such as valine, isoleucine, methionine, and threonine, or through the oxidation of existing odd-chain fatty acids. wikipedia.orgsketchy.com In some metabolic contexts, propionyl-CoA competes with acetyl-CoA to act as a substrate for the fatty acid synthetase enzyme complex. researchgate.net

De Novo Synthesis in Ruminants and Microorganisms

De novo synthesis, or the creation of complex molecules from simple precursors, is the fundamental process for producing this compound in both ruminant animals and various microorganisms.

In ruminants, the synthesis of odd-chain fatty acids is closely linked to the microbial activity within the rumen. nih.govhealthmatters.io The fermentation of dietary carbohydrates by the rumen microbiome produces volatile fatty acids, such as acetate and propionate (B1217596). ufl.edulactanet.ca Propionate is the key precursor that is absorbed and utilized for the de novo synthesis of odd-chain fatty acids in tissues like the mammary gland. healthmatters.ioufl.edu Consequently, this compound is a natural, albeit minor, component of bovine milk fat. nih.govmdpi.com

In the microbial world, various bacteria and fungi naturally produce this compound. ebi.ac.uknih.gov For example, actinomycetes like Streptomyces scabiei and the thermophilic, cellulolytic bacterium Thermobifida fusca are known to synthesize fatty acids. researchgate.netfrontiersin.org The oleaginous yeast Yarrowia lipolytica has emerged as a significant model organism for studying and engineering the de novo synthesis of odd-chain fatty acids. frontiersin.org Researchers have successfully engineered this yeast to produce these compounds by creating pathways that synthesize the necessary propionyl-CoA precursor directly from central metabolites like glucose. frontiersin.org

Biotransformation and Elongation of Shorter Fatty Acids

In addition to de novo synthesis, this compound can be produced through the modification of existing fatty acids. This involves two main processes: biotransformation and chain elongation.

Biotransformation uses existing fatty acids or oils as substrates for microbial conversion into new products. nih.gov The core of this approach is the elongation of shorter fatty acid chains to create longer ones. ontosight.ai This is accomplished by a fatty acid elongase (FAE) system, which is distinct from the primary fatty acid synthase (FAS) systems. plos.org The FAE system uses pre-existing fatty acyl-CoAs, such as those with 16 or 18 carbons, as substrates and extends their length. plos.org The elongation mechanism involves an iterative four-step cycle of condensation, reduction, dehydration, and reduction, similar to de novo synthesis. plos.orgresearchgate.net This process allows organisms to synthesize very-long-chain fatty acids from more common, shorter ones. plos.org

Microbial Bioproduction Strategies and Optimization

The industrial production of this compound and other odd-chain fatty acids via microbial fermentation is an area of active research. nih.gov A primary challenge is the limited natural availability of the propionyl-CoA precursor in most microorganisms. researchgate.netresearchgate.net To overcome this, scientists have developed several optimization strategies, primarily focusing on metabolic engineering of oleaginous yeasts like Yarrowia lipolytica. mdpi.com

Key strategies include:

Precursor Supplementation: A straightforward approach involves feeding propionate to the microbial culture. nih.gov The microorganisms then convert this external propionate into the intracellular propionyl-CoA needed to initiate odd-chain fatty acid synthesis. nih.govmdpi.com

Pathway Engineering: A more advanced strategy involves genetically modifying the microbe to enhance its own production of propionyl-CoA from a primary carbon source like glucose. frontiersin.org This has been achieved by overexpressing key enzymes in metabolic pathways, such as the aspartate/α-ketobutyrate pathway, that lead to propionyl-CoA. frontiersin.org

Blocking Competing Pathways: To maximize the flow of propionyl-CoA towards fatty acid synthesis, competing metabolic pathways are often blocked. A common target is the methylcitrate cycle, which also consumes propionyl-CoA. nih.gov Deleting genes that encode key enzymes in this cycle, such as 2-methylcitrate dehydratase (PHD1), has been shown to significantly increase the yield of odd-chain fatty acids. nih.gov

Optimizing Fermentation Conditions: The production of this compound can be further enhanced by optimizing the fermentation process. This includes using low-cost, renewable substrates like crude glycerol (B35011) and sugar beet molasses. mdpi.com Furthermore, fed-batch co-feeding strategies, where both a primary carbon source (like glucose) and a precursor (like propionate) are supplied throughout the fermentation, have proven effective in boosting final product titers. nih.gov

These multi-level optimization approaches have successfully increased the proportion of odd-chain fatty acids in the total lipids produced by engineered microbes, paving the way for sustainable bioproduction. mdpi.comnih.gov

Data Tables

Table 1: Fatty Acid Profile of Engineered Yarrowia lipolytica Strains for Odd-Chain Fatty Acid (OCFA) Production. This table illustrates the shift in fatty acid composition achieved through metabolic engineering and precursor feeding. Data is compiled from representative studies. nih.govmdpi.com

Fatty AcidWild-Type Strain (%)Engineered Strain (Δphd1) (%)Engineered Strain + Propionate (%)
Pentadecanoic acid (C15:0)< 1~5~8
Heptadecanoic acid (C17:0)< 1~10~15
Heptadecenoic acid (C17:1)< 1~25~38
This compound (C19:0) < 0.5 ~1 ~2-3
Other OCFAs (e.g., C19:1)< 0.5~2~3
Total OCFAs < 2 ~43 ~66
Even-Chain Fatty Acids> 98~57~34

Note: Values are approximate percentages of total fatty acids and can vary based on specific experimental conditions.

Table 2: Key Genes and Strategies for Optimizing Microbial OCFA Production. This table summarizes the primary targets and methods used to enhance the bioproduction of odd-chain fatty acids, including this compound. frontiersin.orgnih.gov

StrategyTarget/MethodOrganismPurpose
Pathway Engineering Overexpression of aspartate and homoserine biosynthesis genesYarrowia lipolyticaIncrease de novo synthesis of propionyl-CoA from glucose. frontiersin.org
Blocking Competition Deletion of PHD1 gene (2-methylcitrate dehydratase)Yarrowia lipolyticaPrevent consumption of propionyl-CoA by the competing methylcitrate cycle. nih.gov
Enhancing Lipid Storage Overexpression of DGA2 gene (diacylglycerol acyltransferase)Yarrowia lipolyticaIncrease the overall capacity of the cell to synthesize and store lipids. mdpi.com
Blocking Degradation Deletion of MFE1 gene (multifunctional enzyme of β-oxidation)Yarrowia lipolyticaPrevent the breakdown of newly synthesized fatty acids. mdpi.com
Fermentation Strategy Fed-batch co-feedingYarrowia lipolyticaMaintain optimal levels of both carbon source (glucose) and precursor (propionate). nih.gov

Metabolic Dynamics and Intermediary Metabolism of Nonadecanoic Acid

Integration into General Fatty Acid Metabolism

Nonadecanoic acid, as an odd-chain fatty acid, follows metabolic pathways that are similar to, yet distinct from, even-chain fatty acids. Its metabolism involves both elongation and degradation processes.

Fatty Acid Elongation Cycles

Fatty acid elongation is a crucial process for producing very-long-chain fatty acids (VLCFAs), which are fatty acids with 20 or more carbon atoms. This process occurs in the endoplasmic reticulum and involves a four-step cycle of condensation, reduction, dehydration, and a second reduction, utilizing fatty acyl-CoAs as substrates. plos.org While the primary focus of these systems is often on the elongation of C16 and C18 fatty acids, they can also utilize odd-chain fatty acids like this compound as substrates, leading to the formation of longer odd-chain fatty acids. For instance, the oleaginous yeast Yarrowia lipolytica has been shown to produce other odd-chain fatty acids, including this compound (C19:0) and nonadecenoic acid (C19:1), in addition to more prevalent odd-chain fatty acids like pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0). mdpi.commdpi.com

Odd-Chain Fatty Acid Beta-Oxidation Pathways

The breakdown of this compound occurs through beta-oxidation, a process that sequentially removes two-carbon units from the fatty acid chain. The beta-oxidation of odd-chain fatty acids like this compound proceeds in the same manner as for even-chain fatty acids until the final three carbons are reached. wikipedia.org This final three-carbon unit is in the form of propionyl-CoA. wikipedia.orgquora.com

The metabolism of propionyl-CoA requires a specific set of enzymatic reactions. Initially, propionyl-CoA is carboxylated by propionyl-CoA carboxylase to form D-methylmalonyl-CoA. wikipedia.org Subsequently, methylmalonyl-CoA epimerase converts the D-isomer to the L-isomer of methylmalonyl-CoA. wikipedia.org Finally, methylmalonyl-CoA mutase, an enzyme that requires vitamin B12 as a cofactor, converts L-methylmalonyl-CoA into succinyl-CoA. quora.comhealthmatters.io Succinyl-CoA can then enter the Krebs cycle, allowing for the net synthesis of glucose through gluconeogenesis, a property unique to odd-chain fatty acids. quora.com A deficiency in vitamin B12 can lead to an accumulation of propionate (B1217596) and consequently a buildup of odd-numbered fatty acids, including this compound. healthmatters.io

Enzymatic Systems Involved in this compound Turnover

Several key enzymatic systems are responsible for the metabolism of this compound. These include the enzymes of the fatty acid elongation and beta-oxidation pathways.

Metabolic Process Key Enzymes Function
Fatty Acid Elongation Fatty Acid Elongase (FAE) system componentsElongate this compound to longer-chain fatty acids. plos.org
Beta-Oxidation Acyl-CoA Dehydrogenases, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, ThiolaseSequential breakdown of the fatty acid chain.
Propionyl-CoA Metabolism Propionyl-CoA CarboxylaseCarboxylates propionyl-CoA to D-methylmalonyl-CoA. wikipedia.org
Methylmalonyl-CoA EpimeraseConverts D-methylmalonyl-CoA to L-methylmalonyl-CoA. wikipedia.org
Methylmalonyl-CoA Mutase (Vitamin B12-dependent)Converts L-methylmalonyl-CoA to succinyl-CoA. quora.comhealthmatters.io

The activity of these enzymes is crucial for maintaining the balance of this compound and other fatty acids in the body. For instance, the microsomal fraction of liver cells contains enzymes responsible for fatty acid metabolism, including elongation and desaturation. mdpi.com

Nutritional and Endogenous Determinants of Circulating Levels

The levels of this compound in the body are influenced by both what we consume and the metabolic activities within our gut.

Dietary Intake of Odd-Chain Fatty Acids

This compound is found in various natural sources, though often in small quantities. cymitquimica.comwikipedia.orgebi.ac.uk It is present in the fat of ruminant animals like cows and sheep, as well as in dairy products. healthmatters.io This is because the gut bacteria in these animals produce large amounts of propionate, which then gets incorporated into fatty acids. healthmatters.io this compound can also be found in some vegetable oils. cymitquimica.comwikipedia.orgebi.ac.ukthegoodscentscompany.com Therefore, a diet high in ruminant fats and certain plant-based oils can contribute to the circulating levels of this compound.

Influence of Micronutrient Status (e.g., Vitamin B12, Carnitine) on this compound Metabolism

The metabolic fate of this compound is intricately linked to the availability of specific micronutrients that act as essential cofactors for enzymes involved in its catabolism. Deficiencies in these micronutrients can significantly alter the intermediary metabolism of this odd-chain fatty acid, leading to the accumulation of specific metabolites. The two most critical micronutrients in this context are Vitamin B12 and carnitine.

Vitamin B12

Vitamin B12, in its active form adenosylcobalamin, is an indispensable cofactor for the enzyme methylmalonyl-CoA mutase. nih.govnih.govsketchy.comaklectures.com This enzyme catalyzes the final step in the conversion of propionyl-CoA, the three-carbon end-product of this compound beta-oxidation, into succinyl-CoA, which can then enter the Krebs cycle for energy production. sketchy.comaklectures.comwikipedia.orgaocs.org

In a state of Vitamin B12 deficiency, the activity of methylmalonyl-CoA mutase is impaired. nih.gov This enzymatic block leads to a metabolic bottleneck, causing the accumulation of its substrate, L-methylmalonyl-CoA, and subsequently, propionyl-CoA. wikipedia.orgresearchgate.net The elevated levels of propionyl-CoA can result in a feedback mechanism leading to the increased incorporation of this three-carbon unit into fatty acid synthesis, resulting in the buildup of odd-chain fatty acids, including pentadecanoic acid (C15:0), heptadecanoic acid (C17:0), and this compound (C19:0). gdx.netatamanchemicals.comhealthmatters.iohealthmatters.iohealthmatters.io Therefore, elevated levels of this compound and other odd-chain fatty acids can serve as a biomarker for Vitamin B12 deficiency. healthmatters.iogdx.net

The metabolic pathway for the conversion of propionyl-CoA to succinyl-CoA is detailed below:

StepSubstrateEnzymeCofactorProduct
1Propionyl-CoAPropionyl-CoA CarboxylaseBiotin (Vitamin B7), ATPD-Methylmalonyl-CoA
2D-Methylmalonyl-CoAMethylmalonyl-CoA EpimeraseL-Methylmalonyl-CoA
3L-Methylmalonyl-CoAMethylmalonyl-CoA MutaseVitamin B12 (Adenosylcobalamin) Succinyl-CoA

This table details the enzymatic conversion of propionyl-CoA to succinyl-CoA, highlighting the essential role of Vitamin B12.

Carnitine

Carnitine plays a crucial role in the beta-oxidation of long-chain fatty acids, including this compound. narayanamedicalcollege.comnih.gov It is essential for the transport of these fatty acids from the cytosol into the mitochondrial matrix, where beta-oxidation occurs. aocs.orgmdpi.com This transport is mediated by the carnitine shuttle system, which involves the enzymes carnitine palmitoyltransferase I (CPT1) and carnitine palmitoyltransferase II (CPT2). aocs.orgnih.gov

A deficiency in carnitine impairs the transport of long-chain fatty acids into the mitochondria, thereby hindering their breakdown for energy. ajmc.com In situations of carnitine insufficiency, the body may resort to alternative, less efficient fatty acid oxidation pathways, such as omega-oxidation. gdx.netatamanchemicals.comhealthmatters.iohealthmatters.io This pathway can also generate odd-chain units, contributing to the accumulation of odd-chain fatty acids. atamanchemicals.comhealthmatters.io Consequently, an accumulation of this compound can be indicative of a carnitine deficiency. gdx.nethealthmatters.iohealthmatters.io The specific molecule formed from the combination of this compound and L-carnitine for transport is nonadecanoyl-L-carnitine. caymanchem.comcaymanchem.com

The following table summarizes the impact of these micronutrient deficiencies on this compound metabolism:

MicronutrientFunction in this compound MetabolismConsequence of Deficiency
Vitamin B12 Cofactor for methylmalonyl-CoA mutase, enabling the conversion of propionyl-CoA to succinyl-CoA. nih.govsketchy.comaklectures.comImpaired conversion of propionyl-CoA, leading to its accumulation and subsequent buildup of odd-chain fatty acids like this compound. gdx.netatamanchemicals.comhealthmatters.iohealthmatters.iogdx.net
Carnitine Facilitates the transport of long-chain fatty acids, including this compound, into the mitochondria for beta-oxidation. aocs.orgnarayanamedicalcollege.comnih.govImpaired beta-oxidation of this compound and potential shunting to alternative pathways like omega-oxidation, resulting in accumulation. gdx.netatamanchemicals.comhealthmatters.iohealthmatters.io

This table outlines the functions of Vitamin B12 and carnitine in the metabolism of this compound and the effects of their respective deficiencies.

Biological Roles and Physiological Significance of Nonadecanoic Acid

The Foundational Role in Cellular Structure and Function

Nonadecanoic acid is a vital component of cellular architecture and a key player in metabolic processes. Its incorporation into cell membranes influences their physical properties, and its breakdown provides a source of energy.

A Structural Component of Cell Membranes and Influencer of Fluidity

As a constituent of cellular membranes, this compound contributes to their structural integrity. ontosight.aisolubilityofthings.com Fatty acids are fundamental to the composition of phospholipids, the primary building blocks of cell membranes. ontosight.ai The presence of this compound within these membranes can modulate their fluidity, a critical factor for various cellular functions, including the activity of embedded proteins. ontosight.aisolubilityofthings.com

The length and saturation of fatty acid chains are key determinants of membrane fluidity. While much of the research has focused on the fluidizing effects of unsaturated fatty acids, the incorporation of saturated fatty acids like this compound is also crucial for maintaining the right balance. lipotype.comfrontiersin.org Studies on cultured animal cells have demonstrated that the fatty acid composition of cell membranes can be extensively altered by manipulating the fatty acids supplied in the growth medium. For instance, when mouse LM cells were grown in a medium supplemented with a this compound ester, the odd-chain fatty acid content of their cellular lipids increased dramatically from 1% to 75%, with a concurrent rise in saturated fatty acid content from 27% to 85%. pnas.org This highlights the capacity of cells to incorporate exogenous this compound into their membranes, thereby altering their composition and physical properties.

The table below summarizes the impact of this compound on cell membrane properties based on research findings.

Cell Type Experimental Condition Observed Effect on Membrane Reference
Mouse LM CellsGrowth in medium supplemented with Tween-19:0 (this compound ester)Increased odd-chain fatty acid content from 1% to 75%; increased saturated fatty acid content from 27% to 85% pnas.org
BHK21 CellsSubjected to the same enrichment regime as Mouse LM cellsSimilar alterations in fatty acid content observed pnas.org

A Contributor to Energy Metabolism and Storage

Fatty acids are a major form of energy storage in living organisms, primarily as components of triglycerides. ontosight.ai this compound, like other fatty acids, can be utilized as an energy source through metabolic pathways. atamanchemicals.comhmdb.ca The process of fatty acid metabolism breaks down these long-chain molecules to release energy for cellular activities.

While less common than even-chain fatty acids, this compound is found in various natural sources, including animal fats and plant oils, indicating its role in the energy reserves of these organisms. solubilityofthings.comatamanchemicals.com In humans, it is considered an endogenous metabolite and is involved in lipid metabolism and transport. hmdb.ca

Involvement in Signaling Pathways and Molecular Interactions

Beyond its structural and metabolic roles, this compound participates in the complex network of cellular communication and interacts with key components of the immune system.

Participation in Lipid-Mediated Signaling

Certain fatty acids and their derivatives act as signaling molecules, influencing a variety of physiological processes. ontosight.ai Hydroxy fatty acids, a class to which derivatives of this compound belong, have been implicated in cellular signaling. ontosight.ai Free fatty acids themselves can directly modulate the function of membrane proteins, including ion channels, which are crucial for cell signaling. nih.gov

Research suggests that free fatty acids can directly interact with proteins at the lipid-protein interface, rather than solely altering the bulk properties of the membrane like fluidity. nih.gov This direct action can influence the activity of receptors and other membrane-associated signaling proteins. For example, n-3 polyunsaturated fatty acids are known to be readily incorporated into cell membranes and can alter the levels of signaling proteins like Ras and Akt. spandidos-publications.com While specific signaling pathways directly initiated by this compound are still being elucidated, its presence in cellular membranes and its potential to be metabolized into signaling molecules underscore its importance in cellular communication. ontosight.aiontosight.ai

Interaction with Immune System Modulators

Lipids are recognized as highly active biological metabolites that are involved in the modulation of the immune response. researchgate.net this compound has been shown to interact with the immune system in various contexts. For instance, lipids from allergenic pollen, which can include this compound, have been shown to interact with the human immune system and can modify the antigenic properties of proteins. plos.org

Studies have shown that this compound can influence immune cell function. For example, a substance identified as this compound, produced by Streptomyces scabiei, was found to inhibit the production of Interleukin-12 (B1171171) (IL-12) in lipopolysaccharide-activated macrophages. researchgate.net IL-12 is a key cytokine in the immune response. Furthermore, in a study on immunocompromised rats, treatment with a combination of probiotics led to an enrichment of this compound in the feces, which was associated with the recovery of the host's immune system. nih.gov These findings suggest that this compound can play a role in modulating immune responses.

The table below presents research findings on the interaction of this compound with the immune system.

Organism/Cell Line Source of this compound Observed Immunomodulatory Effect Reference
Human Macrophage Cell LineStreptomyces scabieiInhibition of IL-12 production in lipopolysaccharide-activated macrophages researchgate.net
Immunocompromised RatsFecal metabolome after probiotic treatmentEnrichment associated with recovery of immune function nih.gov
PollenAllergenic pollenPotential to modify the antigenic properties of proteins and interact with the immune system plos.org

Specific Biological Functions in Diverse Organisms

This compound is found across the biological kingdoms, from bacteria and fungi to plants and animals, where it serves a variety of specific functions.

It is a known metabolite in fungi and bacteria. atamanchemicals.comnih.govebi.ac.ukebi.ac.uk For instance, it is produced by Streptomyces species and is an intermediate in the biodegradation of n-icosane by fungi. nih.govebi.ac.uk In the insect world, this compound is a major component of the defensive secretion of the termite Rhinotermes marginalis. atamanchemicals.comhmdb.camedchemexpress.com

In plants, this compound is found in vegetable oils and has been identified in various species, including Solanum tuberosum (potato). atamanchemicals.comnih.gov It is also a constituent of allergenic pollen. plos.org In animals, this compound is present in fats and has been detected in the milk of some animals. atamanchemicals.comhmdb.ca Research on vascular smooth muscle cells from stroke-prone spontaneously hypertensive rats has involved the use of this compound as an internal standard for fatty acid analysis, highlighting its presence in animal tissues. oup.com

The diverse occurrence and roles of this compound underscore its fundamental importance in the biochemistry of life.

Defense Mechanisms (e.g., Termites)

This compound is a key component in the chemical defense systems of certain insects, most notably termites. atamanchemicals.comebi.ac.uk Soldier termites of the species Rhinotermes marginalis secrete a substance for defense that is primarily composed of this compound. atamanchemicals.comebi.ac.ukmedchemexpress.com This secretion acts as a deterrent and is toxic to enemies, protecting the colony from predators like ants. researchgate.netnih.gov

The defense fluid of termites often contains acetate-derived compounds from fatty acid metabolism. researchgate.netnih.gov In some species, such as those in the Macrotermitinae subfamily, the defensive secretions containing compounds like quinones and macrocyclic lactones are toxic, irritant, and can congeal in a wound. nih.gov While some termites employ explosive self-destruction as a defense, the chemical strategy involving compounds like this compound is a significant and less extreme measure. kurdistan24.net

The chemical composition of defensive secretions can vary among different termite castes, including winged imagoes, nymphs, soldiers, and workers. mdpi.com This variation suggests a sophisticated and multi-layered defense mechanism within a single colony. mdpi.com

Table 1: this compound in Termite Defense

Termite Species Role of this compound Primary Function
Rhinotermes marginalis Major constituent of defensive secretion atamanchemicals.comebi.ac.ukmedchemexpress.com Chemical defense against predators researchgate.netnih.gov
Macrotermes carbonarius Component of defense fluid derived from fatty acid metabolism nih.gov Repellent and insecticide nih.gov

Reproduction and Pheromone Activity in Insects

This compound and its derivatives are integral to insect reproduction and chemical communication, serving as pheromones in various species. atamanchemicals.comncats.iospectrumchemical.comchemicalbook.com Pheromones are chemical signals that trigger a social response in members of the same species.

In some moth species, fatty acids are precursors to sex pheromones. pnas.org For instance, in the winter moth (Operophtera brumata), it is hypothesized that the fatty acid precursor Z11,Z14,Z17,19-nonadecanoic acid is synthesized from α-linolenic acid and is a step in the biosynthesis of the sex pheromone 1,Z3,Z6,Z9-nonadecatetraene. harvard.eduscdi-montpellier.frnih.gov

In certain mosquitoes, such as Anopheles culicifacies, this compound has been identified in castor oil, which exhibits larvicidal properties. dipterajournal.comresearchgate.net While not a direct pheromonal role in this context, its presence in a substance that affects mosquito development highlights its biological significance. Furthermore, studies on Aedes aegypti have shown that this compound can bind to odorant binding proteins, suggesting a role in chemoreception. researchgate.net Research has also linked higher levels of skin-derived carboxylic acids, including this compound, to increased attraction of mosquitoes to certain humans. biorxiv.org

The presence of this compound has also been noted in the cotton leaf worm, Spodoptera litura, where its levels can be affected by insecticides that inhibit lipid synthesis, indicating its importance in the insect's metabolism and potentially its reproductive processes. d-nb.info

Table 2: Role of this compound in Insect Reproduction and Pheromones

Insect Species Role of this compound/Derivative Specific Function
Winter Moth (Operophtera brumata) Precursor to sex pheromone (Z11,Z14,Z17,19-nonadecanoic acid) harvard.eduscdi-montpellier.frnih.gov Biosynthesis of sex attractant harvard.eduscdi-montpellier.frnih.gov
Mosquitoes (Anopheles, Aedes) Component of attractive skin volatiles, binds to odorant binding proteins researchgate.netbiorxiv.org Host-seeking, chemoreception researchgate.netbiorxiv.org

Plant Physiology and Pollen Biology

This compound is found in various plant tissues and plays a role in plant physiology, particularly in pollen. nih.gov It has been identified in the pollen of numerous plant species, including dandelion, onion, and various trees. nih.govthegoodscentscompany.comwikidata.org

The analysis of fatty acids in pollen, including this compound, is important for understanding plant-pollinator interactions. frontiersin.orgresearchgate.net this compound is often used as an internal standard in the gas chromatography-mass spectrometry (GC-MS) analysis of pollen lipids because it is not typically found in high concentrations and is readily distinguishable. frontiersin.orgresearchgate.net

Table 3: Presence of this compound in Pollen of Various Plant Species

Plant Species Presence of this compound in Pollen
Dandelion (Taraxacum officinale) Yes thegoodscentscompany.com
Onion (Allium cepa) Yes wikidata.org
Eastern Cottonwood (Populus deltoides) Yes nih.gov
Olive (Olea europaea) Yes nih.gov
Pecan (Carya illinoinensis) Yes nih.gov
Red Oak (Quercus rubra) Yes nih.gov
White Oak (Quercus alba) Yes nih.gov
Black Walnut (Juglans nigra) Yes nih.gov

Research on Health and Disease Associations with Nonadecanoic Acid

Anti-proliferative and Cytotoxic Activities

Emerging evidence suggests that nonadecanoic acid possesses anti-proliferative and cytotoxic properties against various cancer cell lines.

In vitro studies have demonstrated the cytotoxic effects of this compound on a range of human cancer cell lines. One study identified this compound from Streptomyces scabiei subsp. chosunensis M0137 and reported its cytotoxic activities against A549 (lung carcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), and HCT-15 (colon cancer) cell lines. researchgate.netkoreascience.krkoreascience.kr Another study highlighted that among several long-chain fatty acids examined, this compound exhibited the highest inhibitory activity against the proliferation of HL-60 (promyelocytic leukemia) cells, with an IC50 value of 68±7 microM. nih.govebi.ac.uk This was followed by heptadecanoic acid, octadecanoic acid, and hexadecanoic acid in terms of inhibitory potency. nih.govebi.ac.uk

Further research has indicated that extracts from the spores of Ganoderma lucidum (reishi mushroom), containing this compound and cis-9-nonadecenoic acid, inhibit tumor cell proliferation. researchgate.net Specifically, these active fatty acids were found to inhibit the proliferation of the HL-60 cell line. researchgate.net The anti-proliferative effects of this compound have also been noted in the context of breast cancer, with studies suggesting its potential to inhibit cancer cell growth. srce.hr

Table 1: In Vitro Cytotoxic Activity of this compound on Various Cancer Cell Lines

Cell Line Cancer Type Key Findings Reference
A549 Lung Carcinoma Exhibited cytotoxic activity. researchgate.netkoreascience.krkoreascience.kr
SK-OV-3 Ovarian Cancer Exhibited cytotoxic activity. researchgate.netkoreascience.krkoreascience.kr
SK-MEL-2 Melanoma Exhibited cytotoxic activity. researchgate.netkoreascience.krkoreascience.kr
HCT-15 Colon Cancer Exhibited cytotoxic activity. researchgate.netkoreascience.krkoreascience.kr
HL-60 Promyelocytic Leukemia Highest inhibitory activity among tested fatty acids (IC50 = 68±7 microM). nih.govebi.ac.uk nih.govebi.ac.ukresearchgate.netncats.io
THP-1 Human Macrophage Showed cytotoxic effect. researchgate.net

The anti-cancer effects of this compound appear to be mediated through several mechanisms, including the induction of apoptosis and the inhibition of key cytokines. Studies on ethanolic extracts of Ganoderma lucidum spores, which contain this compound, have shown the induction of apoptosis in HL-60 cells. nih.govresearchgate.net This programmed cell death is a crucial mechanism for eliminating cancerous cells.

In addition to apoptosis induction, this compound has been found to inhibit the production of interleukin-12 (B1171171) (IL-12) in lipopolysaccharide-activated macrophages. researchgate.netkoreascience.kr IL-12 is a cytokine that plays a complex role in the immune response to cancer. While it can promote anti-tumor immunity, its inhibition in certain contexts might contribute to an anti-proliferative effect. The transcription of the IL-12 p40 subunit is regulated by various factors, and its inhibition by compounds like this compound suggests a direct influence on immune signaling pathways. qiagen.com

In Vitro Studies on Cancer Cell Lines

Anti-inflammatory Properties and Immunomodulation

This compound has demonstrated anti-inflammatory and immunomodulatory properties, influencing the production of cytokines and showing associations with various inflammatory conditions.

Research suggests that this compound can modulate the expression of pro-inflammatory cytokines. Fatty acids found in preen oil, including this compound, have been shown to inhibit the pro-inflammatory cytokines Interleukin-1 (IL-1) and Interleukin-6 (IL-6). warf.org This inhibition is associated with a reduction in chronic inflammation. warf.org The modulation of these cytokines is a key mechanism through which fatty acids can exert their anti-inflammatory effects. capes.gov.br Polyunsaturated fatty acids, in general, can influence inflammatory processes by altering the production of eicosanoids and modulating the expression of inflammatory genes. srce.hrnih.gov

This compound levels have been studied in the context of several inflammatory diseases.

Coronary Artery Disease (CAD): In the context of cardiovascular health, atherosclerosis is recognized as an inflammatory process. Studies have found associations between saturated fatty acids in erythrocyte membranes, including this compound, and an increase in the inflammatory marker SAA (Serum Amyloid A) following percutaneous coronary intervention. cas.cz This suggests a complex role for this compound in the inflammatory responses associated with CAD. cas.cz

Gastrointestinal Inflammation: Research has indicated that this compound may be involved in gastrointestinal inflammation. Studies have shown that fatty acids in preen oil can decrease the incidence of gastrointestinal inflammation. warf.org In a study on rats with cyclophosphamide-induced immunosuppression, treatment with a combination of probiotics led to a decrease in fecal levels of this compound, which were elevated in the immunosuppressed group, suggesting a link between this fatty acid and gut inflammation. nih.govnih.gov

Modulation of Pro-inflammatory Cytokines (e.g., IL-1, IL-6)

Role as a Biomarker in Disease Diagnosis and Prognosis

The presence and concentration of this compound in various biological samples have been investigated for its potential as a biomarker for diagnosing and predicting the prognosis of several diseases.

Cancer: Metabolomic studies have identified this compound as a potential biomarker in cancer. For instance, an analysis of human tumor samples found that levels of this compound, along with other fatty acids, were increased in patients with invasive carcinoma compared to those with borderline tumors. sciforschenonline.org

Neurodegenerative Diseases: In the context of Parkinson's disease, untargeted metabolomics of exhaled breath has identified this compound as one of several metabolites that are significantly elevated in patients compared to healthy controls. medrxiv.org This suggests its potential as a non-invasive biomarker for the disease. medrxiv.org Furthermore, in Parkinson's disease patients with anxiety disorder, plasma levels of 10-oxo-nonadecanoic acid were studied in relation to anxiety scores. nih.gov

Metabolic and Kidney Diseases: this compound has also been identified as a potential biomarker in fatty liver disease in dairy cows, with significantly higher serum levels observed in diseased animals. mdpi.com In human chronic kidney disease (CKD), a panel of metabolites including this compound was found to correlate with the progression of the disease, suggesting its utility as part of a biomarker classifier for monitoring kidney function decline. researchgate.netplos.org

Infectious Diseases: A study on COVID-19 patients identified a glycerine-(1)-monoester of this compound in exhaled breath condensate as a potential biomarker to differentiate COVID-19 patients from healthy individuals. mdpi.com

Table 2: this compound as a Potential Biomarker in Various Diseases

Disease Biological Sample Finding Reference
Invasive Carcinoma Tumor Tissue Increased levels compared to borderline tumors. sciforschenonline.org
Parkinson's Disease Exhaled Breath Elevated levels in patients compared to controls. medrxiv.org
Parkinson's Disease with Anxiety Plasma Levels of 10-oxo-nonadecanoic acid studied in relation to anxiety. nih.gov
Fatty Liver Disease (in dairy cows) Serum Significantly higher levels in diseased animals. mdpi.com
Chronic Kidney Disease Plasma Part of a biomarker panel correlating with disease progression. researchgate.netplos.org
COVID-19 Exhaled Breath Condensate A derivative identified as a potential diagnostic biomarker. mdpi.com

Metabolomic Profiling for Biomarker Discovery (e.g., Parkinson's Disease)

Metabolomic profiling has identified this compound as a potential biomarker in the context of neurological and other diseases.

In the field of Parkinson's disease (PD) research, a neurodegenerative disorder, untargeted metabolomics of exhaled breath has emerged as a non-invasive approach for biomarker discovery. medrxiv.org A study involving 73 PD patients (including genetic and idiopathic forms), 4 unaffected carriers of LRRK2 gene variants, and 90 healthy controls utilized high-resolution mass spectrometry to analyze breath samples. medrxiv.org The results identified ten significant metabolites that could differentiate PD patients from healthy controls, with this compound being one of them. medrxiv.org Notably, the levels of these metabolites, including this compound, were found to be significantly higher in all PD subgroups compared to the control group. medrxiv.org Interestingly, seven of these metabolites were also elevated in unaffected carriers of pathogenic LRRK2 variants, suggesting their potential as biomarkers for the presymptomatic stage of PD. medrxiv.org

Furthermore, research into Parkinson's disease-related anxiety disorder (PDA) has also implicated altered lipid metabolism. nih.gov In a study comparing PDA patients with both healthy controls and PD patients without anxiety, fourteen lipid metabolites were found to be significantly decreased in the PDA group. nih.gov One of these was 10-oxo-nonadecanoic acid, a derivative of this compound. nih.gov The plasma levels of thirteen of these metabolites showed a negative correlation with anxiety scores. nih.gov

Beyond Parkinson's disease, metabolomic studies have explored the role of this compound in other conditions. For instance, in a study on sudden sensorineural hearing loss (SSNHL), serum metabolic profiles of 20 SSNHL patients were compared with 20 healthy controls. frontiersin.org The analysis revealed that serum levels of this compound, along with N4-Acetylcytidine and sphingosine, were associated with hearing recovery in SSNHL patients, suggesting its potential predictive value. frontiersin.org

Table 1: this compound in Metabolomic Biomarker Research

DiseaseSample TypeFindingImplication
Parkinson's Disease Exhaled BreathSignificantly higher levels in PD patients and unaffected carriers of pathogenic variants compared to controls. medrxiv.orgPotential non-invasive biomarker for PD, including its presymptomatic stage. medrxiv.org
Parkinson's Disease-related Anxiety PlasmaDecreased levels of 10-oxo-nonadecanoic acid, negatively correlated with anxiety scores. nih.govPotential biomarker for PDA and suggests altered lipid metabolism in the condition. nih.gov
Sudden Sensorineural Hearing Loss SerumAssociated with hearing recovery in SSNHL patients. frontiersin.orgPotential predictive biomarker for hearing recovery in SSNHL. frontiersin.org

Association with Metabolic Health Markers

This compound has been investigated for its associations with various metabolic health markers, particularly in the context of type 2 diabetes and cardiovascular health.

A study examining plasma-free fatty acids and their metabolic effects in type 2 diabetes found that this compound was positively associated with very-low-density lipoprotein cholesterol (VLDL-C) and triglycerides. mdpi.com This suggests a potential link between higher levels of this compound and an increased risk of type 2 diabetes and heart disease, as elevated VLDL-C and triglycerides are known risk factors. mdpi.com The same study noted that not all saturated fatty acids exhibited the same associations, highlighting the specific metabolic effects of individual fatty acids. mdpi.com

In the context of fatty liver disease in dairy cows, a condition with metabolic parallels to human metabolic syndrome, this compound was identified as a potential biomarker. researchgate.net A multi-channel metabolomics analysis identified a panel of biomarkers, including this compound in feces, that could effectively detect fatty liver disease. researchgate.net

Research on psoriasis, an inflammatory condition often associated with metabolic comorbidities, has also explored the role of odd-chain fatty acids. frontiersin.org In a study assessing plasma odd-chain fatty acids, this compound was used as an internal standard for the quantification of other fatty acids. frontiersin.org While this particular study did not directly report on the association of this compound with psoriasis severity, the implication of fatty acids in inflammatory and metabolic diseases is an active area of research. frontiersin.org

Table 2: Association of this compound with Metabolic Health Markers

Condition/MarkerFindingSource
Type 2 Diabetes Positively associated with VLDL-C and triglycerides. mdpi.comPlasma
Fatty Liver Disease (in dairy cows) Identified as a potential biomarker in feces. researchgate.netFeces
Psoriasis Used as an internal standard in the study of other odd-chain fatty acids. frontiersin.orgPlasma

Gut Microbiome Interactions and Human Health Implications

The gut microbiome, the vast community of microorganisms residing in the digestive tract, plays a crucial role in human health by influencing metabolism and immunity. nih.gov The interaction between dietary components, including fatty acids, and the gut microbiota is a key area of research. mdpi.com

The gut microbiota is known to be a source of odd-numbered long-chain fatty acids like this compound. ncats.io The composition of the human metabolome, which includes products from the gut microbiome, can differ between healthy and diseased states. scienceopen.com Research has shown that the profile of microbial products, including fatty acids, in the blood can be specific to certain diseases. scienceopen.com

Integrative analysis of the gut microbiome and metabolome is a powerful tool for understanding the impact of lifestyle and diet on chronic diseases. biorxiv.org For instance, studies have shown that high-fat diets can significantly alter the composition of the gut microbiota, which in turn affects the production of short-chain fatty acids and host health. mdpi.com While specific interactions of this compound with particular gut microbial species are still being elucidated, the broader context suggests its involvement in the complex interplay between diet, the microbiome, and host metabolism. researchgate.net

Research on Therapeutic Potential and Nutritional Applications

The unique properties of this compound have led to research into its potential therapeutic and nutritional applications.

Studies have explored the antiproliferative effects of this compound. ncats.io It has been shown to inhibit the growth of cancer cells, with a reported IC50 value of 68 µM in HL-60 cells. ncats.io Furthermore, at certain doses, it has been observed to reduce the rate of aberrant metaphases, suggesting a potential role in genomic stability. ncats.io

In the context of nutrition, fatty acids are essential for various biological functions, including energy storage and forming the structure of cellular membranes. ontosight.ai Research into fatty acids like this compound is ongoing to better understand their roles in health and disease, including cardiovascular diseases and obesity. ontosight.ai

The anti-inflammatory and antioxidant properties of fatty acid esters, including derivatives of this compound, are also under investigation. jppres.com For example, a study on Cyperus marginatus identified a newly described fatty acid ester, this compound-2-ethoxy ethyl ester. jppres.com While the specific biological activities of this new compound were not detailed, the study highlighted the potential of fatty acid esters as antioxidant and anti-inflammatory agents. jppres.com

Analytical Methodologies for Nonadecanoic Acid Quantification and Characterization

Extraction and Sample Preparation Techniques for Lipid Analysis

Proper sample preparation is a critical first step to ensure accurate analysis of nonadecanoic acid. This involves extracting the lipid fraction from the sample matrix and then converting the fatty acids into a form suitable for analysis.

The extraction of lipids, including this compound, from biological and other matrices is foundational for their analysis. The choice of solvent is crucial and depends on the polarity of the lipids being targeted. nih.gov

Principles of Solvent Extraction : The efficiency of lipid extraction is governed by the polarity of the solvent used. nih.gov Polar lipids are more soluble in polar solvents like alcohols, while non-polar lipids dissolve better in non-polar solvents such as chloroform (B151607). nih.gov To achieve comprehensive lipid extraction, a mixture of solvents is often employed. nih.gov

Common Solvent Systems :

Chloroform and Methanol (B129727) Mixtures : The Folch and Bligh and Dyer methods are traditional and widely used techniques that utilize a combination of chloroform and methanol. oup.com The Folch method, using a chloroform:methanol ratio of 2:1 (v/v), is a robust technique for recovering lipids from various animal tissues. oup.com The Bligh and Dyer method employs a more polar mixture of chloroform:methanol:water (1:2:0.8, v/v/v) and was initially developed for extracting lipids from lean fish tissues. oup.com Both methods result in a two-phase system where the lipids are sequestered in the lower chloroform layer. oup.com A modified Folch procedure is often adopted for lipid extraction from samples like the initial oral biofilm. nih.gov

Hexane (B92381) : In some protocols, after initial extraction and other processing steps, hexane is used to extract the final lipid fraction for analysis. sigmaaldrich.com

Alternative "Green" Solvents : In an effort to reduce the use of hazardous solvents, alternative "green" solvents are being explored. kosfaj.org Ethyl acetate (B1210297) (EtOAc) and isopropanol (B130326) (IPA) have shown higher oil extraction yields from sources like mealworms compared to the conventional n-hexane. kosfaj.org Methyl-tert-butyl ether (MTBE) is another less toxic alternative, although it may have lower recovery rates than chlorinated solvents. oup.com

The selection of the extraction method and solvent system is critical and should be tailored to the specific sample matrix and the target lipid profile.

For analysis by gas chromatography, fatty acids like this compound are typically converted into their more volatile fatty acid methyl esters (FAMEs) through a process called transesterification or esterification. pubcompare.aigcformd.orgual.es This derivatization step is essential for improving chromatographic separation and detection. sciforschenonline.org

Direct Transesterification : Some methods combine the extraction and transesterification steps, which is particularly useful for rapid processing of many samples. ual.esprotocols.io This one-step process often involves heating the sample in a mixture of methanol and a catalyst. pubcompare.aiual.es

Catalysts : The reaction is typically catalyzed by an acid or a base. sciforschenonline.org

Acid Catalysts : Common acid catalysts include hydrochloric acid (HCl) in methanol, sulfuric acid (H₂SO₄) in methanol, and boron trifluoride (BF₃) in methanol. nih.govsciforschenonline.orgmdpi.comtandfonline.com For instance, a mixture of methanol and concentrated hydrochloric acid can be used, with the sample heated at 100°C for an hour. nih.gov Another approach involves a methylation mixture of methanol and acetyl chloride (20:1 v/v) heated at 100°C for 30 minutes. pubcompare.ai

Base Catalysts : Alkaline catalysts such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in methanol are also used. kosfaj.orgsciforschenonline.orgmdpi.com

Reaction Conditions : The transesterification reaction conditions, such as temperature and time, are optimized to ensure complete conversion to FAMEs. For example, methylation can be performed at 60°C for two hours. tandfonline.com In another study, the optimal temperature for transmethylation was found to be 60°C, as it was less aggressive and more energy-efficient than 80°C. tandfonline.com

Internal Standards : this compound itself is frequently used as an internal standard in the analysis of other fatty acids. pubcompare.aiual.esnih.govubbcluj.rotandfonline.com When this compound is the analyte, a different fatty acid, such as tridecanoic acid, may be used as the internal standard. nih.gov The internal standard is added at a known concentration before the extraction and derivatization process to correct for any sample loss and to allow for accurate quantification. pubcompare.aitandfonline.com

Besides conversion to FAMEs for GC analysis, other derivatization techniques can be employed to enhance the detectability of this compound, particularly for High-Performance Liquid Chromatography (HPLC) or when analyzing non-volatile forms.

Silylation for GC-MS : Fatty acids can be derivatized using silylating agents to increase their volatility and stability for GC-MS analysis. mdpi.com Common reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.com The reaction is typically carried out at high temperatures, for example, 100°C for one hour. mdpi.com The resulting trimethylsilyl (B98337) (TMS) derivatives are then analyzed. mdpi.com

Fluorescence Derivatization for HPLC : For enhanced sensitivity in HPLC, fatty acids can be derivatized with a fluorescent tag. researchgate.net One such reagent is 1-[2-(p-toluenesulfonate)ethyl]-2-phenylimidazole-[4,5-f]-9,10-phenanthrene (TSPP), which reacts with fatty acids to form fluorescent esters. researchgate.net This allows for highly sensitive detection using a fluorescence detector. researchgate.net

Pentafluorobenzyl Bromide (PFBB) : This reagent is used to create pentafluorobenzyl esters of fatty acids, which are suitable for GC analysis. sciforschenonline.org

The choice of derivatization method depends on the analytical technique being used and the specific requirements of the analysis, such as the need for high sensitivity or the analysis of a broad range of fatty acids.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

Chromatographic and Spectrometric Analysis

Following extraction and derivatization, the quantification and identification of this compound are performed using powerful analytical techniques that separate the compound from other components in the sample and provide detailed structural information.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids, including this compound, due to its high sensitivity and specificity. researchgate.netresearchgate.netscispace.com It is widely used for both identifying and quantifying fatty acids after they have been converted to their more volatile FAMEs. nih.govsciforschenonline.orgscientificlabs.ie

Separation : The FAMEs are separated on a capillary column, with the choice of column being critical for achieving good resolution of different fatty acids. nih.govpubcompare.ai A common choice is a fused silica (B1680970) capillary column, such as a Select FAME column (50 m × 0.25 mm ID, 0.25 µm film thickness). nih.gov The separation is achieved by programming the oven temperature to increase over time, allowing different FAMEs to elute at characteristic retention times. mdpi.comscispace.com

Detection and Identification : As the FAMEs elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). nih.gov The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the confident identification of the compound. researchgate.net For quantification, selected ion monitoring (SIM) mode can be used, where the instrument is set to detect only specific ions characteristic of the target analyte, which increases sensitivity and reduces interference from other compounds. mdpi.com

Internal Standards : this compound is frequently utilized as an internal standard for the quantification of other fatty acids in various samples, including microalgae and the initial oral biofilm. nih.govscientificlabs.ie This allows for accurate and precise measurements by correcting for variations in sample preparation and injection volume. nih.gov

Applications : GC-MS has been successfully applied to determine the fatty acid profile, including this compound, in a wide range of matrices such as plant tissues, seed oils, and milk. nih.govtandfonline.comresearchgate.netresearchgate.net

Table 1: Example GC-MS Parameters for FAME Analysis

ParameterCondition 1Condition 2
ColumnSelect FAME fused silica capillary column (50 m x 0.25 mm ID, 0.25 µm film thickness) nih.govAgilent HP-5MS-UI capillary column (30 m × 0.25 mm × 0.25 µm) mdpi.com
Carrier GasHelium nih.govHelium scispace.com
Injector Temperature260°C nih.gov280°C mdpi.com
Oven ProgramInitial 100°C (2 min), ramp to 180°C at 15°C/min, ramp to 250°C at 5°C/min (3 min hold), ramp to 320°C at 20°C/min (12 min hold) mdpi.comInitial 70°C, ramp to 280°C at 10°C/min (5 min hold) scispace.com
Ionization ModeElectron Impact (EI) nih.gov-

While GC is the predominant technique for fatty acid analysis, high-performance liquid chromatography (HPLC) offers a valuable alternative, especially for applications where derivatization is not desired or for the separation of specific isomers. mdpi.comhplc.eu

Direct Analysis : HPLC can be used for the direct analysis of free fatty acids without the need for derivatization, which can save time and reduce potential sources of error. mdpi.comhplc.eu

Separation : Reversed-phase HPLC is commonly used, where a non-polar stationary phase (like a C18 or C8 column) is paired with a polar mobile phase. researchgate.netmdpi.com The separation is based on the differential partitioning of the fatty acids between the stationary and mobile phases. mdpi.com Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve separation of a wide range of fatty acids in a single run. researchgate.netmdpi.com

Detection :

UV Detection : Fatty acids can be detected using a UV detector, typically at low wavelengths around 195 nm, although this may lack the sensitivity of other methods. nih.gov

Fluorescence Detection : For enhanced sensitivity, fatty acids can be derivatized with a fluorescent tag prior to HPLC analysis. researchgate.net

Mass Spectrometry (LC-MS) : Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and specificity, allowing for the confident identification and quantification of fatty acids. mdpi.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further aiding in compound identification. mdpi.com

Applications : HPLC has been used for the quantification of this compound as an analytical reference standard in the analysis of plant extracts. scientificlabs.iesigmaaldrich.com It is also a key technique in the analysis of free fatty acids in beverages like beer, where a simple liquid-liquid extraction can be followed by direct LC-HRMS analysis. mdpi.com

Table 2: Example HPLC Parameters for Fatty Acid Analysis

ParameterCondition
ColumnReversed-phase C8 column researchgate.net or Halo C18 column mdpi.com
Mobile PhaseGradient system, e.g., Acetonitrile/Isopropanol and Water with formic acid mdpi.com
DetectionFluorescence detection (after derivatization) researchgate.net or High-Resolution Mass Spectrometry (HRMS) mdpi.com
DerivatizationOften not required for direct analysis, mdpi.com but can be used to enhance sensitivity (e.g., with a fluorescent tag) researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides extensive information about the carbon-hydrogen framework of the molecule.

Both ¹H and ¹³C NMR are instrumental in characterizing this compound. In ¹H NMR, the chemical shifts of the protons provide information about their local electronic environment. For a saturated long-chain fatty acid like this compound, the spectrum exhibits characteristic signals. The terminal methyl (CH₃) group protons typically appear as a triplet at the most upfield region, around 0.88 ppm. The numerous methylene (B1212753) (CH₂) groups along the aliphatic chain produce a large, overlapping signal around 1.26 ppm. The methylene group alpha to the carboxylic acid (α-CH₂), being adjacent to an electron-withdrawing group, is deshielded and resonates further downfield as a triplet around 2.35 ppm. The methylene group beta to the carboxylic acid (β-CH₂) is found at approximately 1.63 ppm. nih.govmagritek.comyoutube.com

¹³C NMR spectroscopy provides complementary information by detailing the carbon skeleton. The carbon of the terminal methyl group resonates at approximately 14.1 ppm. The carbons of the long methylene chain appear in a dense region between 22 and 35 ppm. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield around 180 ppm. nih.govkoreascience.kr The specific chemical shifts of the carbons near the ends of the chain (C2, C3, and the antepenultimate, penultimate, and terminal carbons) are distinct and can be readily assigned. aocs.org

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. core.ac.uknd.edu COSY experiments establish correlations between protons that are coupled to each other, typically on adjacent carbons. core.ac.uk HSQC and HMBC experiments reveal one-bond and multiple-bond correlations, respectively, between protons and carbons, which is crucial for piecing together the molecular structure. core.ac.uknd.edu For instance, an HMBC experiment would show a correlation between the protons of the α-CH₂ group and the carbonyl carbon, confirming their proximity in the structure.

The interpretation of NMR spectra for long-chain fatty acids can sometimes be complicated by the presence of impurities, which can introduce additional signals. tandfonline.com Therefore, careful sample preparation and purification are essential for accurate structural analysis.

Table 1: Characteristic ¹H NMR Chemical Shifts for this compound

Proton Group Chemical Shift (ppm) Multiplicity
Terminal Methyl (CH₃) ~0.88 Triplet
Methylene Chain (-(CH₂)n-) ~1.26 Multiplet
Beta-Methylene (β-CH₂) ~1.63 Multiplet
Alpha-Methylene (α-CH₂) ~2.35 Triplet

Data sourced from multiple references. nih.govmagritek.comyoutube.com

Table 2: Characteristic ¹³C NMR Chemical Shifts for this compound

Carbon Atom Chemical Shift (ppm)
Carbonyl (C=O) ~180
Alpha-Carbon (C2) ~34
Beta-Carbon (C3) ~25
Methylene Chain (-CH₂-) 22-32

Data sourced from multiple references. nih.govkoreascience.kr

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS)

While specific detailed research findings on the application of Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) for the sole characterization of this compound are not extensively documented in the provided search results, the principles of the technique indicate its high utility for such analyses. FT-ICR-MS is a type of mass spectrometry that offers ultra-high resolution and mass accuracy, making it a powerful tool for the determination of elemental compositions and the structural elucidation of molecules.

For this compound, with a molecular formula of C₁₉H₃₈O₂, FT-ICR-MS would be able to determine its accurate mass with exceptional precision. This high mass accuracy allows for the confident assignment of the elemental formula, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

In a typical analysis, the this compound sample would be ionized, often using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). The resulting ions are then trapped in a Penning trap, which uses a strong, uniform magnetic field and a quadrupolar electric field. The trapped ions are excited into a larger cyclotron orbit by an oscillating electric field. The subsequent image current produced by the coherently orbiting ions is detected and then Fourier-transformed to produce a mass spectrum.

The high resolution of FT-ICR-MS would also be beneficial in analyzing complex mixtures containing this compound, allowing for the separation of its signal from other closely related fatty acids or lipids. Furthermore, coupling FT-ICR-MS with tandem mass spectrometry (MS/MS) techniques would enable detailed structural characterization. By isolating the ion corresponding to this compound and subjecting it to fragmentation, the resulting fragment ions would provide information about the structure of the fatty acid chain.

Application of Internal Standards in Quantification

The accurate quantification of this compound in various biological and environmental matrices is crucial for understanding its role and distribution. The use of internal standards is a fundamental practice in analytical chemistry to ensure the accuracy and reliability of these quantitative measurements, particularly in chromatographic and mass spectrometric methods. An internal standard is a compound that is added in a known amount to the unknown sample and to the calibration standards. It is chosen to be chemically similar to the analyte but sufficiently different to be distinguished by the analytical instrument.

The primary purpose of an internal standard is to correct for the loss of analyte during sample preparation and analysis. This includes variations in extraction efficiency, derivatization yields, and injection volume. By monitoring the signal of the internal standard relative to the analyte, these variations can be compensated for, leading to more precise and accurate quantification.

In the context of fatty acid analysis, including this compound, a common approach involves the use of an odd-chain fatty acid as an internal standard if the sample primarily contains even-chain fatty acids. Since this compound (C19:0) is itself an odd-chain fatty acid, its use as an internal standard is prevalent in studies focusing on the more common even-chain fatty acids. Conversely, if this compound is the analyte of interest, a different odd-chain fatty acid that is not naturally present in the sample, such as heptadecanoic acid (C17:0) or tricosanoic acid (C23:0), is often employed as the internal standard.

Deuterated this compound as Internal Standard

For mass spectrometry-based quantification methods, the ideal internal standard is a stable isotope-labeled version of the analyte itself. In this regard, deuterated this compound serves as an excellent internal standard for the quantification of endogenous this compound.

Deuterated this compound is a form of this compound in which one or more hydrogen atoms have been replaced by deuterium (B1214612) atoms. Deuterium is a stable, non-radioactive isotope of hydrogen. Because the chemical and physical properties of deuterated this compound are nearly identical to those of the unlabeled compound, it behaves in the same manner during sample preparation, extraction, and chromatographic separation.

However, due to the mass difference between hydrogen and deuterium, the deuterated internal standard can be distinguished from the endogenous analyte by the mass spectrometer. This allows for the precise measurement of the ratio of the analyte to the internal standard. Any loss of sample during the analytical workflow will affect both the analyte and the internal standard equally, thus the ratio remains constant. This stable isotope dilution mass spectrometry (SID-MS) approach is considered the gold standard for quantitative analysis due to its high precision and accuracy.

Method Validation and Quality Control in Fatty Acid Profiling

The validation of analytical methods is a critical process to ensure that the chosen methodology is suitable for its intended purpose. In the context of fatty acid profiling, which includes the analysis of this compound, method validation establishes the performance characteristics of the analytical procedure and ensures the reliability and reproducibility of the results. Quality control (QC) measures are then implemented on a routine basis to monitor the performance of the validated method over time.

A comprehensive method validation for fatty acid profiling typically assesses several key parameters:

Specificity and Selectivity: This ensures that the method can unequivocally measure the analyte (e.g., this compound) in the presence of other components that are expected to be present in the sample matrix, such as other fatty acids, lipids, and potential interferences.

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing certified reference materials or by performing recovery studies where a known amount of the analyte is spiked into a blank matrix.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation (RSD) and is evaluated at different levels, including repeatability (within-day precision) and intermediate precision (between-day precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Stability: The stability of the analyte in the sample matrix and the stability of the prepared solutions are evaluated under different storage conditions to ensure that the concentration does not change over time.

Quality control in fatty acid profiling involves the routine analysis of QC samples, which are typically prepared from a pooled sample matrix and are analyzed alongside the unknown samples. The results from the QC samples are monitored using control charts to ensure that the analytical system is performing within acceptable limits. The use of internal standards, as discussed previously, is also a critical component of quality control.

Environmental Fate and Biodegradation

The environmental fate of this compound is closely linked to the biodegradation of long-chain hydrocarbons. nih.govebi.ac.uk It is recognized as a metabolic intermediate in the breakdown of these larger molecules by microorganisms. nih.govebi.ac.ukmonarchinitiative.orgebi.ac.uk

This compound emerges as a key intermediate product during the microbial breakdown of specific hydrocarbon precursors, such as n-nonadecane and n-icosane. nih.govebi.ac.ukresearchgate.netscielo.br Studies on microbial consortia from petroleum-contaminated environments have demonstrated this metabolic pathway. researchgate.netscielo.br For instance, research on bacteria isolated from oil reservoirs in Brazil's Campos Basin identified several genera capable of degrading petroleum biomarkers.

In these studies, microbial consortia were cultured in media containing various carbon sources, including n-nonadecane and this compound itself, to evaluate their biodegradation potential. researchgate.netscielo.br The results showed that bacteria from genera such as Marinobacter, Halomonas, Bacillus, Staphylococcus, and Streptomyces were involved in these processes. Interestingly, some experiments revealed that many of these bacterial isolates showed a preference for biodegrading this compound. The degradation of n-nonadecane to this compound is a critical step in the natural attenuation of hydrocarbon pollution. researchgate.net The appearance of this compound in environments contaminated with crude oil can be an indicator of ongoing biodegradation processes. researchgate.net

Role in Soil and Water Systems

In soil and water, this compound participates in complex interactions that can influence the transport and fate of other chemical substances. researchgate.netmdpi.com Its properties as a long-chain fatty acid, particularly its low water solubility and hydrophobic nature, govern its behavior in these systems. np-mrd.orgfishersci.com

Research has investigated the influence of this compound on the movement of pharmaceutically active compounds (PhACs) in agricultural soils, particularly in the context of manure application. researchgate.netmdpi.comnih.gov Manure, a complex organic substrate, can alter how PhACs bind to soil particles (sorption). mdpi.com

Table 1: Effect of this compound on Pharmaceutical Sorption in Soil

Pharmaceutical CompoundObserved Effect in the Presence of this compoundGeneral Finding from the StudyReference
SulfadiazineAltered sorption strength and nonlinearity.The effect of this compound on PhAC sorption was found to be inconsistent compared to other manure constituents. However, it contributed to an overall increase in the sorption coefficient, ranking higher than phenol (B47542) but lower than acetic acid. researchgate.net, mdpi.com, nih.gov
CaffeineAltered sorption strength and nonlinearity.
AtenololAltered sorption strength and nonlinearity; may have sorbed more strongly due to its lower polarity.

Presence in Environmental Samples and Ecosystems

This compound has been detected in a wide array of environmental samples, reflecting its origins from both natural and anthropogenic sources. Its presence is frequently documented in studies analyzing the composition of organic matter in different ecosystems.

This compound is commonly identified in aquatic settings. In marine sediments, it is found among a complex mixture of other fatty acids. researchgate.netusal.es Its presence in sediment cores helps researchers understand the sources and degradation state of organic matter. ifremer.fr Due to its rarity or absence in many fresh biological tissues, it is frequently used as an internal standard for the precise quantification of other fatty acids in environmental samples, including marine and river sediments, and ice algae. usal.esifremer.frfrontiersin.orgprotocols.iomdpi.com

The compound has also been isolated from various marine organisms. For example, a derivative of this compound, petrosianoic acid, was isolated from a marine sponge of the genus Petrosia. wgtn.ac.nz It has also been identified as one of the major fatty acids in the bivalve Callista umbonella, where its concentration showed seasonal variations. aquadocs.orgaquadocs.org The use of this compound as an internal standard in studies of copepods and other zooplankton further underscores its relevance in aquatic food web analysis. researchgate.net

Table 2: Detection of this compound in Aquatic Environments

Environment/OrganismContext of Detection/UseReference
Marine SedimentsComponent of total fatty acid profile; used to study organic matter. ifremer.fr, researchgate.net, usal.es
River SedimentsUsed as an internal standard for quantifying fatty acid biomarkers. ifremer.fr
Marine Sponges (Genus Petrosia)A derivative, petrosianoic acid, was isolated. wgtn.ac.nz
Bivalves (Callista umbonella)Identified as a significant component of total fatty acids. aquadocs.org, aquadocs.org
Sea Ice AlgaeUsed as an internal standard for fatty acid quantification. mdpi.com
CopepodsUsed as an internal standard for calculating concentrations of fatty acid trophic markers. researchgate.net

Potential as an Environmental Marker

Beyond its role in biogeochemical processes, this compound serves as a valuable tool for environmental scientists. Its most common application is as an internal standard in the gas chromatographic analysis of fatty acids from various environmental matrices like soil, pollen, and aquatic samples. ifremer.frfrontiersin.orgoup.commountainscholar.org Because it is not typically found in high concentrations in many organisms, its addition in a known quantity allows for accurate measurement of other fatty acids that act as biomarkers for tracing dietary sources and microbial community composition. frontiersin.orgresearchgate.net

Furthermore, research suggests more direct roles for this compound as an environmental marker. A study on emissions from solid fuel combustion proposed that the ratio of hexadecanoic acid (C16:0) to this compound (C19:0) could serve as an ideal marker for distinguishing between sources like coal combustion and biomass burning, as this ratio remained stable during atmospheric aging processes. acs.org In microbiology, specific isomers of this compound are considered important for diagnosing the presence of bacteria such as Staphylococcus and Enterococcus in clinical and environmental samples. tandfonline.com

Conclusion

Nonadecanoic acid, once a little-studied odd-chain saturated fatty acid, has emerged as a compound of significant academic and research interest. Its unique metabolic fate, diverse natural occurrence, and intriguing biological activities, including potential anti-cancer properties, have solidified its importance in the field of lipid biochemistry. From its fundamental role as an analytical standard to its potential applications in medicine and industry, this compound continues to be a subject of active investigation, promising further insights into the complex world of lipids.

Emerging Research Directions and Advanced Methodologies

Integrated Omics Approaches (e.g., Lipidomics, Metabolomics)

Integrated omics, particularly lipidomics and metabolomics, have become indispensable tools for elucidating the complex roles of nonadecanoic acid in various biological systems. frontiersin.org These technologies allow for the comprehensive profiling of lipids and small molecules, providing a snapshot of the metabolic state of an organism or cell. dergipark.org.trjcu.edu.au By combining these platforms with genomics and proteomics, researchers can uncover novel pathways and disease mechanisms associated with this compound. frontiersin.org

A key application of these approaches is in biomarker discovery. For instance, metabolomics studies have identified this compound as a potential biomarker in different conditions. One study on sudden sensorineural hearing loss (SSNHL) found that this compound, along with other metabolites, could serve as a predictor for hearing recovery. frontiersin.org In the context of food science, integrated lipidomic and metabolomic analyses of pork have revealed changes in this compound content during frozen storage, offering insights into lipid oxidation and meat quality. nih.gov

The process typically involves the extraction of lipids from biological samples, followed by analysis using high-resolution mass spectrometry coupled with liquid chromatography (LC-MS). dergipark.org.tr This allows for the separation and identification of numerous lipid species, including this compound. dergipark.org.tr The vast amount of data generated is then processed using specialized computational platforms. dergipark.org.tr

Table 1: Examples of this compound in Metabolomics and Lipidomics Studies

Study Focus Sample Type Key Finding Related to this compound Analytical Platform
Sudden Sensorineural Hearing LossSerumIdentified as a potential predictor of hearing recovery. frontiersin.orgUntargeted Metabolomics
Pork StorageMuscle TissueLevels altered during frozen storage, indicating a role in lipid oxidation. nih.govNon-targeted Lipidomics and Targeted Metabolomics
Parasitic HelminthsExcretory-Secretory ProductsDetected as a component of the helminth metabolome. jcu.edu.auMetabolomics/Lipidomics
Initial Oral BiofilmPellicleIdentified as a component of the lipid profile. nih.govGas Chromatography-Mass Spectrometry (GC-MS)

Advanced Spectroscopic Techniques for In Situ Analysis

Advanced spectroscopic techniques are enabling the in situ analysis of this compound, providing valuable information about its behavior and structure at interfaces. Infrared reflection–absorption spectroscopy (IR-RAS) is a powerful tool for studying molecules at the air-water interface, which can serve as a model for atmospheric aerosols. noaa.govacs.org

Research using polarization-modulated IR-RAS has examined the carbonyl stretch of long-chain carboxylic acids, including this compound. noaa.gov These studies have shown that the carbonyl group in longer fatty acids like this compound experiences less hydrogen bonding compared to shorter-chain carboxylic acids. noaa.gov This type of analysis provides detailed insights into the molecular orientation and interactions of this compound in environmentally relevant surfactant films. acs.org

Another significant analytical method is gas chromatography-mass spectrometry (GC-MS), which is widely used for the qualitative and quantitative characterization of a broad range of fatty acids, including this compound. nih.gov Recent advancements have focused on developing automated and solvent-free extraction methods, such as solid-phase microextraction (SPME) coupled with GC-MS/MS, for the simultaneous determination of fatty acids in aqueous matrices. nih.gov Isotope-labeling in situ derivatization is a novel approach that allows for the selective differentiation of fatty acids from their methyl esters. nih.gov

Computational Approaches and In Silico Modeling

Computational approaches and in silico modeling have become crucial for investigating the interactions of this compound with proteins and predicting its biological activities. These methods offer a time and resource-efficient way to screen for potential applications and understand molecular mechanisms. dost.gov.ph

Molecular docking is a prominent in silico technique used to predict the binding affinity and interaction patterns between a ligand, such as this compound, and a target protein. ku.ac.bdresearchgate.net For example, studies have used molecular docking to explore the binding of this compound to bovine β-lactoglobulin, a milk protein with potential as an oral delivery vehicle. pdbj.org These computational analyses, often combined with experimental techniques like X-ray crystallography and isothermal calorimetry, reveal that lipophilic interactions are the primary force driving the binding of fatty acids within the protein's central cavity. pdbj.org

Furthermore, in silico studies are employed to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and drug-likeness of compounds. dost.gov.ph In one study, this compound identified in an ethanol (B145695) extract of Eugenia uniflora was evaluated for its potential as an anti-breast cancer agent through docking with the human placental aromatase target. aimspress.com

Genetic Determinants of this compound Levels

Genome-wide association studies (GWAS) are a powerful tool for identifying the genetic loci that influence the circulating levels of various metabolites, including this compound. nih.govnih.gov These studies scan the entire genome for associations between single nucleotide polymorphisms (SNPs) and specific traits.

A meta-analysis of GWAS from the CHARGE Consortium investigated the genetic factors influencing circulating odd-numbered chain saturated fatty acids. nih.gov This research identified two intronic SNPs (rs12874278 and rs17363566) in the deleted in lymphocytic leukemia 1 (DLEU1) region that were associated with levels of this compound (C19:0). nih.gov However, it's important to note that, to date, no genome-wide significant evidence has conclusively established that common genetic variations are majorly associated with circulating levels of C19:0, suggesting that non-genetic factors may play a more dominant role. nih.gov

In the plant kingdom, GWAS have been employed to uncover the genetic basis of fatty acid composition in crops like sunflower and Camelina sativa. nih.govusda.gov In a study of 601 sunflower lines, significant genetic associations were found for eleven fatty acids, including this compound. nih.gov Similarly, in Camelina sativa, GWAS identified genetic loci related to leaf cuticular wax components, where this compound was used as an internal standard for quantification. usda.gov These findings can inform marker-assisted selection in breeding programs to develop cultivars with desired fatty acid profiles. usda.gov

Synthetic Biology and Metabolic Engineering for Optimized Production

Synthetic biology and metabolic engineering offer promising avenues for the optimized production of fatty acids and their derivatives in microbial systems. mdpi.comnih.gov These approaches involve the rational design and modification of metabolic pathways in microorganisms like Escherichia coli and Saccharomyces cerevisiae to enhance the production of specific compounds. mdpi.comnih.gov

The core of metabolic engineering for fatty acid production lies in increasing the supply of key precursors, such as acetyl-CoA and malonyl-CoA. mdpi.com This can be achieved through various genetic manipulations, including the overexpression of relevant enzymes and the deletion of competing pathways. nih.gov For instance, enhancing the accumulation of citrate (B86180) and its conversion to acetyl-CoA is a common strategy to boost fatty acid biosynthesis in yeast. mdpi.com

While much of the focus has been on more common fatty acids, the principles of metabolic engineering can be applied to produce a diverse range of fatty acid compositions. researchgate.net Advanced tools like CRISPR-Cas9 for genome editing and the development of synthetic biosensors are accelerating the design-build-test-learn cycle in metabolic engineering. mdpi.com These technologies can help overcome challenges such as low product tolerance and the slow growth rate of engineered microbes. nih.gov Although specific examples of optimizing this compound production are not extensively detailed in the provided context, the established strategies for other fatty acids provide a clear roadmap. For example, in the metabolic engineering of Aurantiochytrium sp. for docosahexaenoic acid (DHA) production, this compound was used as an internal standard to quantify fatty acid content, highlighting its role in analytical procedures within this field. frontiersin.org

Q & A

Q. What are the standard methods for synthesizing and purifying Nonadecanoic acid in laboratory settings?

this compound (C₁₉H₃₈O₂) is typically synthesized via hydrolysis of its esters or through oxidation of long-chain alkanes. Purification often involves solvent extraction and crystallization. The Bligh and Dyer method is a widely used lipid extraction technique for isolating fatty acids like this compound from biological matrices. This method employs chloroform-methanol-water mixtures to separate lipids from non-lipid components, achieving high reproducibility with minimal degradation . Post-extraction, recrystallization in solvents like ethanol or acetone enhances purity. Researchers should validate purity via melting point analysis (68–70°C) and gas chromatography (GC) coupled with mass spectrometry (GC-MS) .

Q. How is this compound identified and quantified in complex biological samples?

Quantification often involves derivatization to methyl esters (FAMEs) followed by GC analysis. Methyl nonadecanoate is frequently used as an internal standard due to its stability and distinct retention time. For example, in lipidomic studies of plant seeds, FAMEs are extracted using transesterification with methanolic HCl, and concentrations are calculated relative to the internal standard . Advanced techniques like high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) or nuclear magnetic resonance (NMR) spectroscopy provide complementary structural validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data for this compound?

Thermodynamic properties such as melting point (Tₘ), enthalpy of fusion (ΔHᶠᵘˢ), and vapor pressure often show variability across studies. For instance:

  • Melting point : Reported values range from 338–350 K due to polymorphic transitions (e.g., crystalline phases I and II) .
  • Enthalpy of vaporization (ΔHᵛᵃᵖ) : Discrepancies arise from measurement methods. Values range from 94.4 kJ/mol (at 526 K) to 121.8 kJ/mol (at 386 K), influenced by temperature-dependent phase behaviors .

To address contradictions, researchers should:

  • Standardize experimental conditions (e.g., heating rates, sample purity ≥99%).
  • Cross-validate data using differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to account for polymorphism .

Q. What experimental approaches elucidate the role of this compound in microbial or metabolic pathways?

this compound is implicated in gut microbiota modulation and cancer metabolism. Key methodologies include:

  • Metabolomics : Fecal metabolome profiling in immunocompromised rats reveals its association with microbial synthesis of odd-chain fatty acids (e.g., via propionate metabolism) and gut epithelial stability .
  • Isotopic labeling : Using deuterated analogs (e.g., this compound-d₃₇) to track incorporation into microbial membranes or tumor cells .
  • In vitro assays : Testing inhibitory effects on cancer cell lines, with dose-response curves and RNA sequencing to identify affected pathways (e.g., lipid signaling or apoptosis) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

this compound is classified as acutely toxic (skin/eye irritant) but not carcinogenic. Key precautions include:

  • Storage : Keep at 0–6°C in airtight containers to prevent oxidation .
  • Waste disposal : Avoid drains; use certified chemical waste services to prevent environmental contamination .
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods for aerosol prevention during weighing .

Methodological Considerations Table

Research Aspect Recommended Methods Key References
Extraction & Purification Bligh-Dyer method, recrystallization in ethanol
Quantification GC-MS with methyl nonadecanoate internal standard
Thermodynamic Analysis DSC for phase transitions, XRD for polymorphism
Biological Role Metabolomics (LC-MS), isotopic labeling (d₃₇ analogs)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.